1-Adamantaneethanol 1-Adamantaneethanol
Brand Name: Vulcanchem
CAS No.: 6240-11-5
VCID: VC21154347
InChI: InChI=1S/C12H20O/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13H,1-8H2
SMILES: C1C2CC3CC1CC(C2)(C3)CCO
Molecular Formula: C12H20O
Molecular Weight: 180.29 g/mol

1-Adamantaneethanol

CAS No.: 6240-11-5

Cat. No.: VC21154347

Molecular Formula: C12H20O

Molecular Weight: 180.29 g/mol

* For research use only. Not for human or veterinary use.

1-Adamantaneethanol - 6240-11-5

CAS No. 6240-11-5
Molecular Formula C12H20O
Molecular Weight 180.29 g/mol
IUPAC Name 2-(1-adamantyl)ethanol
Standard InChI InChI=1S/C12H20O/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13H,1-8H2
Standard InChI Key ZBIDZPHRNBZTLT-UHFFFAOYSA-N
SMILES C1C2CC3CC1CC(C2)(C3)CCO
Canonical SMILES C1C2CC3CC1CC(C2)(C3)CCO

Chemical Identity and Structure

1-Adamantaneethanol (CAS 6240-11-5) is an adamantane derivative with a two-carbon hydroxyethyl chain attached to one of the tertiary carbon atoms of the adamantane cage. The compound has a molecular formula of C₁₂H₂₀O and a molecular weight of 180.29 g/mol . The structure features the characteristic rigid, three-dimensional adamantane scaffold with a hydroxyethyl (-CH₂CH₂OH) substituent, providing a strategic functional handle for further chemical modifications.

Nomenclature and Identifiers

The compound is known by several synonyms in chemical literature and commercial catalogs:

  • 1-(2-Hydroxyethyl)adamantane

  • 1-(2-Hydroxyethyl)tricyclo[3.3.1.1(3,7)]decane

  • 2-(1-Adamantyl)ethanol

  • EINECS Number: 228-353-8

  • MDL Number: MFCD00074756

  • BRN: 1855382

Structural Characteristics

1-Adamantaneethanol features the classic adamantane cage structure, which consists of three fused cyclohexane rings in a chair conformation. This arrangement creates a remarkably stable and rigid three-dimensional framework. The hydroxyethyl group extends from one of the tertiary carbon atoms of the adamantane cage, providing a reactive functional site while maintaining the structural integrity and lipophilicity conferred by the adamantane moiety.

Physical Properties

1-Adamantaneethanol exhibits physical properties that reflect both its adamantane core and its hydroxyethyl functional group. These properties are critical for understanding its behavior in various applications and synthetic transformations.

Physical State and Appearance

The compound appears as a white to almost white crystalline solid at room temperature, typically in powder to crystal form . Its distinctive appearance and physical state are consistent with other adamantane derivatives, which typically manifest as crystalline solids.

Key Physical Properties

Table 1: Physical Properties of 1-Adamantaneethanol

PropertyValueSource
Melting Point66-69°C (lit.); 73-75°C
Boiling Point253.13°C (rough estimate); 270°C (1013 hPa)
Density0.9003 (rough estimate)
Refractive Index1.5050 (estimate)
Water SolubilityInsoluble in water
pKa15.32±0.10 (Predicted)
ColorWhite to Almost white

Chemical Properties and Reactivity

The chemical behavior of 1-Adamantaneethanol is largely dictated by its primary alcohol functional group and the steric effects of the bulky adamantane moiety.

Functional Group Reactivity

The primary alcohol group of 1-Adamantaneethanol can participate in typical alcohol reactions, including:

  • Oxidation to corresponding aldehydes and carboxylic acids

  • Esterification with carboxylic acids

  • Etherification

  • Replacement with halides or other leaving groups

While the adamantane framework itself is relatively inert under most conditions, the hydroxyethyl chain provides a reactive handle for chemical transformations.

Stability and Compatibility

1-Adamantaneethanol is generally stable under normal laboratory conditions. According to safety data, it is incompatible with strong oxidizing agents, strong acids, and acid halides . The compound's stability is enhanced by the rigid adamantane cage, which provides remarkable thermal and chemical stability compared to many other organic compounds.

Synthesis and Transformations

Synthetic Routes

While the search results don't provide specific synthetic routes for 1-Adamantaneethanol itself, related adamantane derivatives offer insights into potential synthetic approaches.

For related compounds like 1-adamantanemethanol, oxidation reactions have been reported. For example, Swern oxidation of 1-adamantanemethanol yields the corresponding aldehyde (1-adamantanecarbaldehyde) . By analogy, 1-Adamantaneethanol could potentially be synthesized from:

  • Reduction of corresponding esters or acids

  • Addition of ethylene oxide to adamantane followed by reduction

  • Hydride reduction of corresponding nitriles or aldehydes

Applications and Uses

Laboratory and Research Applications

1-Adamantaneethanol is primarily used as a laboratory chemical for research purposes . Its unique structure makes it valuable in various scientific applications:

  • As a building block in organic synthesis

  • As a reagent in the preparation of more complex molecules

  • In structure-activity relationship studies in medicinal chemistry

  • As a model compound for studying the effects of steric hindrance

The rigid adamantane scaffold combined with a flexible hydroxyethyl chain makes it particularly useful in studies requiring a blend of structural rigidity and functional reactivity.

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